Acetamide, N,N'-1,6-hexanediylbis[2-cyano-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N,N’-1,6-hexanediylbis[2-cyano-] is a chemical compound with a unique structure that includes two cyano groups attached to a hexanediyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-1,6-hexanediylbis[2-cyano-] typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For example, the direct treatment of different amines with methyl cyanoacetate at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight .
Industrial Production Methods
Industrial production methods for Acetamide, N,N’-1,6-hexanediylbis[2-cyano-] are similar to laboratory methods but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’-1,6-hexanediylbis[2-cyano-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the cyano groups into amines or other functional groups.
Substitution: The cyano groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Acetamide, N,N’-1,6-hexanediylbis[2-cyano-] has several scientific research applications:
Mechanism of Action
The mechanism of action of Acetamide, N,N’-1,6-hexanediylbis[2-cyano-] involves its interaction with specific molecular targets and pathways. The cyano groups can participate in various biochemical reactions, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, modulating their activity and resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N,N’‘’-1,6-Hexanediylbis(N’-cyanoguanidine): This compound has a similar hexanediyl backbone but with cyanoguanidine groups instead of cyanoacetamide groups.
N,N’-1,6-hexanediylbis(butanamide): This compound has butanamide groups instead of cyanoacetamide groups.
Uniqueness
Acetamide, N,N’-1,6-hexanediylbis[2-cyano-] is unique due to its specific structure, which includes two cyano groups attached to a hexanediyl backbone. This structure imparts unique chemical properties, making it suitable for various applications in research and industry.
Properties
CAS No. |
26889-89-4 |
---|---|
Molecular Formula |
C12H18N4O2 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
2-cyano-N-[6-[(2-cyanoacetyl)amino]hexyl]acetamide |
InChI |
InChI=1S/C12H18N4O2/c13-7-5-11(17)15-9-3-1-2-4-10-16-12(18)6-8-14/h1-6,9-10H2,(H,15,17)(H,16,18) |
InChI Key |
GITVEUZTMJWWKG-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCNC(=O)CC#N)CCNC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.